1-(3-Chloro-2-methylphenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-2-methylphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-5-6(9)3-2-4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRTWKLFJILMSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460122 |

Source

|

| Record name | 1-(3-chloro-2-methylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98490-67-6 |

Source

|

| Record name | 1-(3-chloro-2-methylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-(3-Chloro-2-methylphenyl)urea from 3-chloro-2-methylaniline

Abstract

This guide provides a comprehensive, in-depth technical overview for the synthesis of 1-(3-Chloro-2-methylphenyl)urea, a valuable building block in medicinal chemistry and materials science. The synthesis originates from the readily available precursor, 3-chloro-2-methylaniline. We will explore the predominant synthetic strategies, focusing on a robust and scalable phosgene-free protocol that prioritizes laboratory safety without compromising yield or purity. This document furnishes a detailed experimental procedure, mechanistic insights, thorough characterization data, and critical safety protocols. It is intended for an audience of researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction and Strategic Overview

Substituted aryl ureas are a privileged scaffold in modern chemistry, prominently featured in a wide array of pharmaceuticals and agrochemicals. Their utility stems from the urea moiety's ability to act as a rigid and effective hydrogen bond donor-acceptor unit, facilitating strong interactions with biological targets. The target molecule, this compound, is an important intermediate used in the synthesis of various bioactive compounds, including herbicides and potential therapeutic agents.[1][2]

The conversion of an aniline, such as 3-chloro-2-methylaniline, to its corresponding urea derivative is a cornerstone transformation in organic synthesis. Historically, this was often achieved using highly toxic phosgene (COCl₂) or its derivatives to form an isocyanate intermediate, which is then trapped by an amine or ammonia.[3][4] However, the extreme hazards associated with phosgene have driven the development of safer alternatives.[4][5]

This guide focuses on a scientifically sound and safer methodology: the acid-mediated reaction of an aniline with a cyanate salt. This approach generates the key isocyanate intermediate in situ, thereby avoiding the need to handle or isolate this hazardous species.[6][7][8][9][10] We will detail a procedure that is both reliable and amenable to the typical resources of a modern research laboratory.

Mechanistic Rationale and Synthetic Pathway

The conversion of 3-chloro-2-methylaniline to this compound is most efficiently achieved via an isocyanate intermediate. The chosen pathway involves the reaction of the aniline with sodium cyanate in an acidic aqueous medium.

The mechanism proceeds through two key stages:

-

Formation of Isocyanic Acid: In the presence of a protic acid (e.g., acetic acid or hydrochloric acid), sodium cyanate (NaOCN) is protonated to form isocyanic acid (HNCO).

-

Nucleophilic Attack and Urea Formation: The lone pair on the nitrogen atom of 3-chloro-2-methylaniline performs a nucleophilic attack on the electrophilic carbon of isocyanic acid. This addition reaction directly yields the final product, this compound.

This one-pot synthesis is advantageous due to its operational simplicity, use of inexpensive reagents, and avoidance of hazardous phosgene-based chemicals.[3]

Diagram 1: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution and subsequent characterization confirm the synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials and Instrumentation

| Reagent / Material | Grade | Supplier Example | Notes |

| 3-Chloro-2-methylaniline | >98% Purity | TCI, Sigma-Aldrich | A colorless to brown liquid.[11] |

| Sodium Cyanate (NaOCN) | Reagent Grade | Sigma-Aldrich | Hygroscopic; store in a desiccator. |

| Glacial Acetic Acid | ACS Grade | Fisher Scientific | Corrosive. |

| Deionized Water | Type II or better | - | |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For extraction. |

| Saturated Sodium Bicarbonate | - | - | For neutralization. |

| Anhydrous Magnesium Sulfate | Reagent Grade | VWR | For drying. |

| 500 mL Three-Neck Round Bottom Flask | - | - | Equipped with a mechanical stirrer and condenser. |

| NMR Spectrometer | 400 MHz or higher | Bruker, JEOL | For structural elucidation. |

| FT-IR Spectrometer | - | PerkinElmer, Thermo | For functional group analysis. |

| Mass Spectrometer (LC-MS or GC-MS) | - | Agilent, Waters | For molecular weight confirmation. |

| Melting Point Apparatus | - | Stuart, Mettler Toledo | For purity assessment. |

Synthetic Procedure

-

Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3-chloro-2-methylaniline (14.16 g, 0.1 mol) and 100 mL of deionized water.

-

Acidification: Begin stirring the mixture to form a suspension. Add glacial acetic acid (12.0 g, 0.2 mol) to the flask. The aniline will dissolve to form the corresponding acetate salt.

-

Cyanate Addition: In a separate beaker, dissolve sodium cyanate (8.45 g, 0.13 mol) in 50 mL of deionized water. Add this solution to the dropping funnel.

-

Reaction: Add the sodium cyanate solution dropwise to the stirred aniline solution over 30 minutes. An exothermic reaction may occur; maintain the temperature below 40°C using a water bath if necessary. After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours. A white precipitate of the product will form.

-

Isolation: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product on the filter with cold deionized water (3 x 50 mL) to remove any unreacted salts and acetic acid.

-

Drying: Dry the product in a vacuum oven at 60°C to a constant weight. The typical yield is 85-95%.

Diagram 2: Experimental workflow for the synthesis and analysis of the target urea.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

| Analysis Technique | Expected Result |

| Appearance | White to off-white solid |

| Melting Point | Specific to the compound; literature values should be consulted for comparison. |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~8.3 (s, 1H, Ar-NH), ~7.2-7.4 (m, 3H, Ar-H), ~6.0 (s, 2H, -NH₂), ~2.2 (s, 3H, Ar-CH₃). Note: NH protons are exchangeable with D₂O.[12] |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm): ~158 (C=O), ~138 (Ar-C), ~134 (Ar-C), ~131 (Ar-C-Cl), ~128 (Ar-C), ~126 (Ar-C), ~125 (Ar-C), ~17 (Ar-CH₃). |

| FT-IR (KBr, cm⁻¹) | ~3430 & ~3330 (N-H stretching of NH₂), ~3200 (N-H stretching of Ar-NH), ~1650 (C=O stretching, "Urea I band"), ~1610 (N-H bending, "Urea II band"), ~1480 (C-N stretching).[13][14][15] |

| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₈H₉ClN₂O = 185.04; found ≈ 185.0. |

Safety, Handling, and Waste Disposal

Adherence to strict safety protocols is paramount during this synthesis due to the hazardous nature of the reagents and potential intermediates.

-

3-Chloro-2-methylaniline: This compound is harmful if swallowed, toxic in contact with skin, and causes skin and eye irritation.[11][16] It is also suspected of causing damage to organs through prolonged or repeated exposure.[11] Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[16][17][18]

-

Isocyanates: Although generated in situ, isocyanates are potent respiratory and skin sensitizers.[7][9] Inhalation can lead to occupational asthma, and skin contact can cause severe dermatitis.[8][10] The primary risk in this procedure would be from unreacted isocyanic acid. Ensuring the reaction is performed in a well-ventilated fume hood is critical to mitigate exposure risk.[6]

-

Acetic Acid: Glacial acetic acid is corrosive and can cause severe skin and eye burns. Handle with care.

-

Waste Disposal: All organic waste, including filtrates and solvent washes, should be collected in a designated chlorinated waste container. Solid waste should be disposed of according to institutional guidelines for chemical waste.

Troubleshooting and Process Optimization

-

Low Yield: If the yield is poor, ensure the sodium cyanate is fresh and has been stored under dry conditions. Incomplete dissolution of the aniline salt before cyanate addition can also lead to lower yields; ensure a homogenous solution is formed after adding acetic acid.

-

Product Impurity: The primary impurity is often unreacted starting material. A more thorough wash of the final product with cold water can help remove any remaining aniline acetate salt. If the starting material persists, recrystallization from an ethanol/water mixture is an effective purification method.

-

Reaction Monitoring: For process optimization, the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and ensure complete consumption of the starting material.

Conclusion

This guide has detailed a reliable, safe, and efficient method for the synthesis of this compound from 3-chloro-2-methylaniline. By utilizing an in situ generation of the isocyanate intermediate from sodium cyanate, this protocol circumvents the significant hazards associated with traditional phosgene-based reagents. The procedure is robust, high-yielding, and provides a product of high purity, making it highly suitable for applications in academic research and industrial drug development. The provided characterization data and safety protocols serve as a comprehensive resource for scientists undertaking this synthesis.

References

-

Dalal, S. (2012). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of Ottawa. Retrieved January 18, 2026, from [Link]

-

Brown, W. E. (n.d.). Environmental toxicity of isocyanates. CDC Stacks. Retrieved January 18, 2026, from [Link]

-

Synthesis of ureas using aryl halides as starting material. (2015). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (2011). Asian Journal of Chemistry. Retrieved January 18, 2026, from [Link]

-

Isocyanates - OSHwiki. (2013). European Agency for Safety and Health at Work. Retrieved January 18, 2026, from [Link]

-

Chamni, S., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Green Chemistry Letters and Reviews. Retrieved January 18, 2026, from [Link]

-

Isocyanates - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved January 18, 2026, from [Link]

-

A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. (2018). Green Chemistry. Retrieved January 18, 2026, from [Link]

-

General scheme of urea 3 formation via the use of triphosgene. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyanates. (2022). ACS Omega. Retrieved January 18, 2026, from [Link]

-

A new and convenient in-situ method of generating phenyl isocyanates from anilines using oxalyl chloride. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Isocyanates technical fact sheet. (n.d.). SafeWork NSW. Retrieved January 18, 2026, from [Link]

-

A New and Convenient in situ Method of Generating Phenyl Isocyanates from Anilines Using Oxalyl Chloride. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Isocyanate Exposure: Health Risks & Safety Precautions. (n.d.). Chemscape. Retrieved January 18, 2026, from [Link]

-

Selected syntheses of ureas through phosgene substitutes. (2000). Green Chemistry. Retrieved January 18, 2026, from [Link]

-

Urea Formation - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 18, 2026, from [Link]

-

Liu, Q., Luedtke, N. W., & Tor, Y. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters. Retrieved January 18, 2026, from [Link]

-

How To Get Isocyanate? (2023). PubMed Central (PMC). Retrieved January 18, 2026, from [Link]

-

Yusupova, M. U. (2022). ARYL-SUBSTITUTED UREAS. SYNTHESIS, PROPERTIES AND CRYSTAL STRUCTURE. Universum: Chemistry and Biology. Retrieved January 18, 2026, from [Link]

-

Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Retrieved January 18, 2026, from [Link]

-

N-methylaniline. (n.d.). Chemistry—A European Journal. Retrieved January 18, 2026, from [Link]

-

Exploring 3-Chloro-2-Methylaniline: Applications and Properties. (n.d.). Retrieved January 18, 2026, from [Link]

-

How To Get Isocyanate? (2023). ACS Omega. Retrieved January 18, 2026, from [Link]

-

Preparation of 3-chloro-2-methylaniline. (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]

-

Infrared spectrum of urea. (n.d.). Doc Brown's Chemistry. Retrieved January 18, 2026, from [Link]

-

Synthetic method of 3-chloro-2-methylaniline. (n.d.). Patsnap. Retrieved January 18, 2026, from [Link]

-

Infrared spectra of urea (U) and its complexes. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

General Synthesis procedure of N'-substituted ureas. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

- Production process of herbicide intermediate 3-chloro-2-methylaniline. (n.d.). Google Patents.

-

1-(3-Chloro-2-methylphenyl)-3-(2-fluorobenzyl)urea. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

- Synthetic method of 3-chloro-2-methylaniline. (n.d.). Google Patents.

-

Urea. (n.d.). NIST WebBook. Retrieved January 18, 2026, from [Link]

-

Synthesis and Some Reactions of 3-Chloro-2-(cyanomethylene)-1,2-dihydroquinoxalines. (n.d.). Retrieved January 18, 2026, from [Link]

- Syntheses and structures of 1-[2,2-dichloro-1-hydroxy-3-(4-methylphenyl). (n.d.). IUCr. Retrieved January 18, 2026, from https://journals.iucr.org/e/issues/2011/08/00/gz5145/gz5145.pdf0/gz5145/gz5145.pdf

Sources

- 1. innospk.com [innospk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

- 4. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. Isocyanates - OSHwiki | European Agency for Safety and Health at Work [oshwiki.osha.europa.eu]

- 8. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]

- 9. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

- 10. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]

- 11. 3-Chloro-2-methylaniline | 87-60-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 14. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. researchgate.net [researchgate.net]

- 16. echemi.com [echemi.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Chemical Properties of 1-(3-Chloro-2-methylphenyl)urea

Introduction: 1-(3-Chloro-2-methylphenyl)urea is a substituted aromatic urea derivative. The urea functional group is a cornerstone in medicinal chemistry and materials science, prized for its unique hydrogen bonding capabilities which allow for robust and specific interactions with biological targets.[1][2] Compounds incorporating the urea moiety are integral to numerous clinically approved therapies, acting as potent enzyme inhibitors and receptor modulators.[3] The specific substitution pattern on the phenyl ring—a chloro group at the 3-position and a methyl group at the 2-position—imparts distinct electronic and steric properties that influence its reactivity, solubility, and biological activity. This guide offers a comprehensive exploration of the chemical properties, synthesis, characterization, and potential applications of this compound, designed for researchers and professionals in drug discovery and chemical development.

Part 1: Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its application in research and development. This section details the key identifiers and physicochemical characteristics of this compound.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 196926-72-4 |

| Molecular Formula | C₈H₉ClN₂O |

| Molecular Weight | 184.62 g/mol [4] |

| InChI Key | BGEVDBPZQAQZSZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC=C1Cl)NC(=O)N[4] |

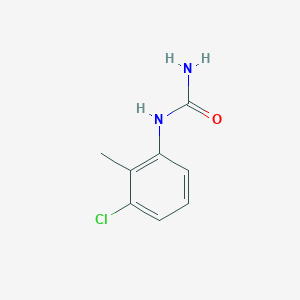

Chemical Structure

Figure 1: 2D Chemical Structure of this compound.

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

The properties of a compound dictate its behavior in various chemical and biological systems. The urea group contributes to its polarity and hydrogen bonding capacity, while the substituted phenyl ring provides lipophilicity.

| Property | Value (Predicted/Experimental) | Source |

| Melting Point | >132.7 °C (Decomposition for urea) | [5][6] |

| logP (Octanol/Water Partition Coeff.) | 2.1 (Calculated) | - |

| Water Solubility | Low; Soluble in organic solvents like DMSO, DMF, and alcohols. | |

| Hydrogen Bond Donors | 3 | - |

| Hydrogen Bond Acceptors | 1 | - |

| Appearance | Expected to be a white to off-white solid. | [5] |

Part 2: Synthesis and Reactivity Profile

The synthesis of substituted ureas is a well-established area of organic chemistry. The primary and most efficient method involves the reaction of an isocyanate with an amine.

Primary Synthetic Route: Isocyanate Reaction

The most direct synthesis of this compound involves the reaction of 3-Chloro-2-methylphenyl isocyanate with ammonia. This reaction is typically rapid and high-yielding.

-

Step 1: Precursor Synthesis: The key intermediate, 3-Chloro-2-methylphenyl isocyanate, is synthesized from 3-chloro-2-methylaniline. This is commonly achieved by reacting the aniline with phosgene or a safer phosgene equivalent like triphosgene.[7]

-

Step 2: Urea Formation: The isolated isocyanate is then reacted with a source of ammonia (e.g., ammonium hydroxide or ammonia gas dissolved in a suitable solvent) to form the target urea derivative.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Chloro-2-methylphenyl isocyanate (CAS: 40397-90-8)[8]

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ammonium Hydroxide (28-30% solution)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolve 1.0 equivalent of 3-Chloro-2-methylphenyl isocyanate in a minimal amount of anhydrous DCM in a round-bottom flask.

-

Cool the solution in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add 1.1 equivalents of concentrated ammonium hydroxide dropwise to the stirred solution. Causality: The slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

Allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the isocyanate starting material is consumed.

-

Upon completion, the product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold diethyl ether to remove any unreacted starting material.

-

Dry the purified this compound product under vacuum.

Synthesis Workflow Diagram

Caption: Synthesis of this compound from its aniline precursor.

Reactivity Profile

-

Hydrogen Bonding: The urea moiety is an excellent hydrogen bond donor (N-H groups) and acceptor (C=O group). This property is fundamental to its role in supramolecular chemistry and its ability to bind to biological macromolecules.[1]

-

Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution, though the reactivity is influenced by the existing chloro (deactivating) and methyl (activating) groups.

-

Thermal Stability: Urea and its derivatives can decompose upon strong heating, often above 130-140°C, potentially releasing ammonia and other nitrogenous compounds.[5]

-

Hydrolysis: Under strong acidic or basic conditions, the urea linkage can be hydrolyzed to regenerate the parent aniline and carbamic acid (which decomposes to ammonia and carbon dioxide).

Part 3: Analytical Characterization

Confirming the identity and purity of a synthesized compound is a non-negotiable step in chemical research. A combination of spectroscopic methods provides a comprehensive structural fingerprint.

Expected Spectroscopic Data

-

¹H NMR (Proton NMR):

-

Aromatic Protons: Signals expected in the δ 7.0-7.5 ppm range, showing coupling patterns characteristic of a 1,2,3-trisubstituted benzene ring.

-

NH and NH₂ Protons: Two distinct, broad singlets. The NH proton attached to the phenyl ring will be more downfield (δ ~8.5-9.5 ppm) than the terminal NH₂ protons (δ ~5.5-6.5 ppm). These peaks will be exchangeable with D₂O.

-

Methyl Protons: A sharp singlet around δ 2.2-2.4 ppm.[9]

-

-

¹³C NMR (Carbon NMR):

-

IR (Infrared) Spectroscopy:

Characterization and Quality Control Workflow

Caption: Standard workflow for the purification and analytical validation of the target compound.

Part 4: Scientific and Industrial Context

Substituted phenylureas are a "privileged scaffold" in medicinal chemistry due to their proven success across a wide range of therapeutic targets.[10]

Role as a Chemical Intermediate

This compound serves as a versatile building block. The terminal -NH₂ group can be further functionalized to create more complex asymmetrical ureas, which are common motifs in drug candidates. For instance, reacting it with another isocyanate would yield an N,N'-disubstituted urea, a core structure in many kinase inhibitors.[11]

Phenylureas in Drug Discovery

The phenylurea scaffold is central to the mechanism of action for numerous targeted therapies, particularly in oncology.[10] The urea moiety's ability to form a bidentate hydrogen bond with the "hinge region" of protein kinases is a well-established binding motif.

-

Kinase Inhibition: Many successful kinase inhibitors, such as Sorafenib, are diaryl ureas.[12] The urea group anchors the molecule to the ATP-binding site, while the substituted phenyl rings occupy adjacent hydrophobic pockets, conferring potency and selectivity.

-

Other Biological Activities: Beyond cancer, substituted ureas have demonstrated a broad range of biological activities, including antibacterial, anticonvulsant, and anti-HIV properties.[2][13] The specific substitutions on the phenyl ring are critical for tuning the compound's activity towards a particular target.

Part 5: Safety, Handling, and Storage

Hazard Assessment and Personal Protective Equipment (PPE)

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6][14]

-

PPE: Standard laboratory PPE is required, including a lab coat, nitrile gloves, and safety glasses with side shields.[6]

-

Precursor Hazards: The precursor, 3-Chloro-2-methylphenyl isocyanate, is a lachrymator and is harmful if inhaled or absorbed through the skin. It is also highly reactive with water. Extreme caution must be exercised when handling the isocyanate.[15]

Stability and Storage

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[14] The compound is stable under normal storage conditions.

References

-

PubChem. 1-(3-Chloro-2-methylphenyl)-3-(2-methylpropyl)urea. National Center for Biotechnology Information. [Link]

-

Tariq, M., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788. [Link]

-

Tariq, M., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed. [Link]

-

Cattaneo, F., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. [Link]

-

MDPI. Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. MDPI. [Link]

-

PubChem. 1-(3-Chloro-2-methylphenyl)-3-(2-fluorobenzyl)urea. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(3-Aminophenyl)-3-(5-chloro-2-methylphenyl)urea. National Center for Biotechnology Information. [Link]

-

Wang, B., et al. (2013). Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(3-Chloro-2-pyridinyl)-3-(3-methylphenyl)urea. National Center for Biotechnology Information. [Link]

-

Sridhar, M., et al. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of Pharmaceutical Erudition. [Link]

-

Sharma, P., & Rane, N. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]

-

ResearchGate. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. [Link]

-

ResearchGate. Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. [Link]

-

National Center for Biotechnology Information. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. [Link]

-

Applichem. Urea, N-(3-chloro-4-methylphenyl)-. [Link]

-

Wikipedia. Urea. [Link]

-

Supporting Information. Rhenium-Catalyzed C-H Aminocarbonylation of Azobenzenes with Isocyanates. [Link]

-

National Center for Biotechnology Information. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. appchemical.com [appchemical.com]

- 5. assets.ctfassets.net [assets.ctfassets.net]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. rsc.org [rsc.org]

- 8. L10802.06 [thermofisher.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. asianpubs.org [asianpubs.org]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. actylislab.com [actylislab.com]

- 15. 3-CHLORO-4-METHYLPHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to the Hypothesized Mechanism of Action of 1-(3-Chloro-2-methylphenyl)urea in Cancer Cells

Abstract

The diaryl urea scaffold is a cornerstone in modern oncology drug discovery, giving rise to multi-kinase inhibitors such as Sorafenib and Regorafenib. This guide focuses on the specific, yet under-researched, compound 1-(3-Chloro-2-methylphenyl)urea . In the absence of direct, dedicated studies, this document synthesizes a hypothesized mechanism of action by drawing upon robust evidence from structurally analogous diaryl urea and thiourea derivatives. We propose a multi-pronged anti-cancer action for this compound, centered on the concurrent inhibition of critical oncogenic signaling pathways, induction of apoptosis, and induction of cell cycle arrest. This guide provides a comprehensive theoretical framework and a detailed experimental roadmap for researchers to validate these hypotheses, thereby bridging a critical knowledge gap and paving the way for future investigation into this promising molecular scaffold.

Introduction: The Precedent of Urea Derivatives in Oncology

The urea moiety has proven to be a privileged structure in medicinal chemistry, capable of forming key hydrogen bond interactions within the active sites of various enzymes.[1] The clinical success of diaryl urea compounds like Sorafenib, a potent inhibitor of Raf kinases, VEGFR, and PDGFR, has cemented this scaffold's importance in cancer therapeutics.[2][3] These molecules typically function as Type II kinase inhibitors, stabilizing the inactive conformation of their targets.

The subject of this guide, this compound, shares this core diaryl urea structure. Its specific substitution pattern—a chloro and a methyl group on one phenyl ring—suggests a distinct electronic and steric profile that warrants investigation. While direct literature on this precise molecule is scarce, the extensive research on its analogs provides a strong foundation for postulating its mechanism of action against cancer cells.

Hypothesized Core Mechanisms of Action

Based on the established activities of related compounds, we hypothesize that this compound exerts its anti-neoplastic effects through three primary, interconnected mechanisms.

Broad-Spectrum Inhibition of Oncogenic Signaling Cascades

Many diaryl ureas function as "dirty drugs," hitting multiple targets simultaneously, which can be highly effective in circumventing the resistance mechanisms that often plague single-target agents. The primary targets are key protein kinases that drive cell proliferation, survival, and angiogenesis.

-

The RAS/RAF/MEK/ERK Pathway: This is a canonical signaling pathway that is frequently hyperactivated in many cancers, driving uncontrolled cell division. Sorafenib and other diaryl urea derivatives are well-documented inhibitors of RAF kinases within this cascade.[3][4] A related derivative, SMCl, has been shown to markedly inhibit this pathway in hepatocellular carcinoma cells.[4] We postulate that this compound similarly disrupts this pathway, leading to a shutdown of proliferative signals.

-

The PI3K/Akt/mTOR Pathway: This is a central pathway controlling cell growth, survival, and metabolism. Its inhibition is a key strategy in cancer therapy. Structurally similar 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives have demonstrated potent inhibitory effects on the PI3K/Akt/mTOR pathway in breast cancer models, leading to reduced phosphorylation of Akt and S6K.[5][6]

-

Receptor Tyrosine Kinases (VEGFR/PDGFR): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This process is largely driven by growth factors like VEGF and PDGF, which signal through their respective receptor tyrosine kinases (RTKs). A vast number of urea-based inhibitors, including Sorafenib, Lenvatinib, and others, effectively block the activity of VEGFR and PDGFR, thereby cutting off the tumor's blood supply.[2][3][7]

Caption: Hypothesized induction of the intrinsic apoptosis pathway.

Dysregulation of the Cell Cycle

Halting the cancer cell cycle is another critical anti-proliferative mechanism. Urea derivatives have been shown to induce cell cycle arrest at different checkpoints.

-

G0/G1 Phase Arrest: The compound COH-SR4 caused G0/G1 cell cycle arrest in lung cancer cells by inhibiting the expression of key regulatory proteins including CDK2, CDK4, and several cyclins, while increasing the CDK inhibitor p27. [8][9]* G1 or G2/M Phase Arrest: Other benzoylurea derivatives have been found to induce G1-phase arrest in BGC-823 cells and G2-phase arrest in MCF-7 cells, with the arrest being associated with the upregulation of p53 and Chk1. [10] These findings suggest that this compound likely disrupts the finely tuned machinery of the cell cycle, preventing cancer cells from progressing to the DNA synthesis (S) and mitosis (M) phases.

Caption: Hypothesized points of cell cycle arrest.

Data Summary from Analogous Compounds

To provide a quantitative context for the hypothesized potency, the following table summarizes the in vitro activity of various structurally related urea derivatives against different cancer cell lines.

| Compound Class/Name | Cancer Cell Line(s) | Observed IC50 / Effect | Primary Mechanism(s) Noted |

| Thiourea Derivatives (1-5, 8, 9) | SW480, SW620 (Colon), PC3 (Prostate) | IC50 ≤ 10 µM | Induction of late-stage apoptosis, Inhibition of IL-6 secretion. [11] |

| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | H1417, H1618, H358, H520 (Lung) | IC50: 1.2 - 2.4 µM | G0/G1 cell cycle arrest, Apoptosis induction, AMPK pathway activation. [8][9] |

| Diaryl urea (SMCl) | Hep3B, PLC/PRF/5 (Hepatocellular) | Significant decrease in viability (concentration-dependent) | Inhibition of RAS/RAF/MEK/ERK pathway. [4] |

| Biphenyl Urea (Compound 1) | MDA-MB-231 (TNBC) | EC50 = 1.5–5.8 μM | Mitochondrial membrane depolarization, shift to glycolysis. [12] |

| Pyrazinyl–aryl urea (5-23) | T24 (Bladder) | Low µM IC50 | Induction of apoptosis and necroptosis. [13] |

Experimental Validation Framework

The following protocols provide a comprehensive, step-by-step workflow to systematically test and validate the hypothesized mechanisms of action for this compound.

Caption: A systematic workflow for validating the compound's mechanism.

Protocol: Cell Viability (MTT) Assay

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.

Protocol: Apoptosis Analysis by Annexin V/PI Staining

Objective: To quantify the percentage of cells undergoing apoptosis after treatment.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet once with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Interpretation: Live cells (Annexin V-, PI-), Early Apoptotic (Annexin V+, PI-), Late Apoptotic/Necrotic (Annexin V+, PI+).

-

Protocol: Western Blot Analysis for Signaling Proteins

Objective: To detect changes in the expression and phosphorylation status of key proteins in the hypothesized pathways.

-

Protein Extraction: Treat cells in 10 cm dishes as described above. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% polyacrylamide gel. Run the gel until adequate separation is achieved.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-cleaved PARP, anti-β-actin) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Imaging: After final washes, add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used for semi-quantification relative to a loading control (β-actin).

Conclusion and Future Perspectives

While direct experimental data on This compound is not yet available, the wealth of information from structurally related diaryl ureas provides a strong, logical foundation for proposing a potent, multi-faceted anti-cancer mechanism. We hypothesize that this compound functions by simultaneously disrupting key oncogenic signaling pathways (RAS/RAF/MEK and PI3K/Akt), inducing mitochondrial-mediated apoptosis, and causing cell cycle arrest.

This guide offers a clear theoretical framework and a practical, validated set of experimental protocols for researchers to rigorously test these hypotheses. The successful validation of these mechanisms would establish this compound as a valuable lead compound for further preclinical and clinical development. Future studies should focus on in vivo efficacy using xenograft models, pharmacokinetic profiling, and exploring its potential in combination therapies to overcome drug resistance.

References

-

Gabr, M. T., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC - PubMed Central. [Link]

-

Li, W., et al. (2017). Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. ResearchGate. [Link]

-

Xia, Y., et al. (2011). Urea derivatives as anticancer agents. PubMed. [Link]

-

Li, W., et al. (2017). Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings. PubMed. [Link]

-

Wang, S., et al. (2019). Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death. National Institutes of Health. [Link]

-

Singhal, S. S., et al. (2013). Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression. City of Hope. [Link]

-

Li, J., et al. (2019). A novel bis-aryl urea compound inhibits tumor proliferation via cathepsin D-associated apoptosis. National Institutes of Health. [Link]

-

Tirelli, E., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. [Link]

-

Singhal, S. S., et al. (2013). Novel Compound 1,3-bis (3,5-dichlorophenyl) Urea Inhibits Lung Cancer Progression. Biochemical Pharmacology. [Link]

-

Zhang, M., et al. (2024). A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. National Institutes of Health. [Link]

-

Zhang, Y., et al. (2015). N-[4-(4,6-Dimethyl-2-pyrimidinyloxy)-3-methylphenyl]-N'-[2-(dimethylamino)] benzoylurea induces cell-cycle arrest and apoptosis in human cancer cells. PubMed. [Link]

-

Janežič, M., et al. (2023). Mechanistic Aspects of Biphenyl Urea-Based Analogues in Triple-Negative Breast Cancer Cell Lines. PMC - PubMed Central. [Link]

-

Tirelli, E., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers Media S.A.. [Link]

-

Al-Warhi, T., et al. (2024). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. PMC - PubMed Central. [Link]

Sources

- 1. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 2. A novel bis-aryl urea compound inhibits tumor proliferation via cathepsin D-associated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-[4-(4,6-Dimethyl-2-pyrimidinyloxy)-3-methylphenyl]-N'-[2-(dimethylamino)] benzoylurea induces cell-cycle arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanistic Aspects of Biphenyl Urea-Based Analogues in Triple-Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Substituted Phenylurea Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenylurea Scaffold - A Privileged Structure in Medicinal Chemistry

The substituted phenylurea motif, characterized by a central urea linkage flanked by at least one phenyl ring, represents a remarkably versatile and privileged scaffold in the landscape of medicinal chemistry and agrochemicals. The urea functionality (R-NH-CO-NH-R') is a unique hydrogen-bonding powerhouse, capable of acting as both a hydrogen bond donor and acceptor. This property is fundamental to its ability to form stable and specific interactions with biological targets, such as enzymes and receptors, thereby modulating their function.[1] The diverse biological activities exhibited by this class of compounds, ranging from anticancer and antimicrobial to herbicidal, underscore the profound impact that modifications to the peripheral phenyl rings and urea nitrogens can have on their pharmacological profiles.

This guide provides a comprehensive exploration of the multifaceted biological activities of substituted phenylurea compounds. It is designed to serve as a technical resource for professionals in drug discovery and development, offering not only a summary of the key therapeutic applications but also an in-depth look at the underlying mechanisms of action, structure-activity relationships (SAR), and the practical experimental methodologies used to elucidate these properties. We will delve into the causality behind experimental choices, providing detailed protocols and visual aids to facilitate a deeper understanding and practical application of this knowledge.

Section 1: Anticancer Activity - Targeting Dysregulated Cell Signaling

A primary focus of phenylurea research has been in oncology, where these compounds have emerged as potent inhibitors of key signaling pathways that drive tumor growth, proliferation, and angiogenesis.[2][3]

Mechanism of Action: Multi-Kinase Inhibition

Many substituted phenylurea derivatives, most notably the FDA-approved drug Sorafenib, function as multi-kinase inhibitors.[4][5] They typically act as "Type II" inhibitors, binding to and stabilizing the inactive "DFG-out" conformation of the kinase domain. This mechanism provides a degree of selectivity and can overcome certain forms of resistance associated with ATP-competitive "Type I" inhibitors.

The primary targets include:

-

RAF Kinases (B-RAF, C-RAF): These are crucial components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in various cancers, leading to uncontrolled cell proliferation.[2][5]

-

Receptor Tyrosine Kinases (RTKs): Phenylureas effectively inhibit key RTKs involved in angiogenesis (the formation of new blood vessels that supply tumors), such as Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[5][6] By blocking these receptors, they can stifle tumor growth by cutting off its blood supply.

The dual action of inhibiting both tumor cell proliferation and angiogenesis is a hallmark of many phenylurea-based anticancer agents.[5]

Caption: Phenylurea kinase inhibitor mechanism.

Mechanism of Action: IDO1 Inhibition in Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme that suppresses the immune system by depleting tryptophan, an amino acid essential for T-cell function.[7] Tumors often exploit this pathway to evade immune surveillance. Substituted phenylurea derivatives have been designed as potent and selective IDO1 inhibitors.[7][8][9] By blocking IDO1, these compounds can restore the anti-tumor immune response, making them promising candidates for cancer immunotherapy, particularly in combination with other immunotherapies like checkpoint inhibitors.[7]

Quantitative Anticancer Activity Data

The efficacy of substituted phenylurea compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Type | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |

| N,N'-diarylurea derivative | Multi-kinase | A549 (Lung) | 1.53 | [10] |

| N,N'-diarylurea derivative | Multi-kinase | HCT-116 (Colon) | 1.11 | [10] |

| Phenylurenyl chalcone (Cpd 16) | Not specified | Huh-7 (Liver) | 5.64 | [11][12] |

| Phenylurenyl chalcone (Cpd 14) | Not specified | Huh-7 (Liver) | 6.42 | [11][12] |

| Sorafenib (Reference) | Multi-kinase | Huh-7 (Liver) | 4.29 | [11][12] |

| Phenylurea IDO1 Inhibitor (i12) | IDO1 | (Enzymatic Assay) | 0.1 - 0.6 | [8][9] |

| N-3-bromoacetylamino derivative (16j) | Not specified | CEM (Leukemia) | 0.38 | [13] |

| N-3-bromoacetylamino derivative (16j) | Not specified | MIA Paca (Pancreas) | 4.07 | [13] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a foundational colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[14] Its principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[2][13] The amount of formazan produced is directly proportional to the number of viable cells.[2]

Causality in Experimental Design:

-

Seeding Density: Optimizing the initial number of cells plated is critical. Too few cells will result in a weak signal, while over-confluence can lead to nutrient depletion and cell death, masking the compound's true effect.

-

Serum Concentration: Serum contains growth factors that can interfere with the activity of certain compounds. Using reduced-serum or serum-free media during compound incubation provides a more accurate assessment of the compound's direct effect on the cells.[13]

-

Controls: Including a vehicle control (e.g., DMSO, the solvent for the compound) is essential to ensure that the observed effects are not due to the solvent itself. A positive control (a known cytotoxic drug) validates the assay's responsiveness.

Step-by-Step Methodology: [2][15][16]

-

Cell Plating: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted phenylurea compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[13]

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13][15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration (on a logarithmic scale) and use a non-linear regression model to determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Section 2: Antimicrobial and Antifungal Activity

The phenylurea scaffold is also a valuable pharmacophore for the development of novel antimicrobial and antifungal agents.[11][12][17] These compounds often exhibit broad-spectrum activity against various pathogens.

Mechanism of Action

While the exact mechanisms can vary, many phenylurea derivatives are thought to disrupt essential cellular processes in microorganisms. Potential targets include enzymes involved in cell wall synthesis, protein synthesis, or nucleic acid replication. Some studies have shown that the biocidal activity of phenylurea ligands can be significantly enhanced upon coordination with metal ions.[17]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[11][12][17][18]

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Phenylurenyl chalcone (Cpd 4, 22) | Escherichia coli | 25 | [11][12] |

| Phenylurenyl chalcone (Cpd 3, 14, 29) | Pseudomonas aeruginosa | 25 | [11][12] |

| Phenylurenyl chalcone (Cpd 11, 33) | Staphylococcus aureus | 25 | [11][12] |

| Phenylurenyl chalcone (All tested) | Candida albicans | 25 | [11][12] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.[12][17][18]

Causality in Experimental Design:

-

Inoculum Standardization: The density of the initial bacterial or fungal inoculum must be tightly controlled (typically ~5 x 10⁵ CFU/mL).[17] A higher density can overwhelm the antimicrobial agent, leading to an artificially high MIC value.

-

Growth Medium: The choice of broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) is critical as its composition can affect both microbial growth and the activity of the test compound.

-

Incubation Conditions: Standardized incubation time (18-24 hours) and temperature (35-37°C) are essential for reproducible results and allow for sufficient microbial growth in the absence of inhibition.[17]

Step-by-Step Methodology: [12][18]

-

Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the phenylurea compound in the appropriate sterile broth medium.

-

Prepare Inoculum: Grow the microorganism to a specific turbidity corresponding to a standardized cell density (e.g., 0.5 McFarland standard). Dilute this suspension to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add a defined volume of the standardized inoculum to each well of the microtiter plate, including a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Determine MIC: After incubation, visually inspect the plate for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.

Section 3: Herbicidal Activity

Substituted phenylureas, such as Diuron and Linuron, are widely used as herbicides in agriculture.[19][20][21] Their primary application is to control the growth of broadleaf and grassy weeds.[22]

Mechanism of Action: Inhibition of Photosynthesis

Phenylurea herbicides act by inhibiting photosynthesis at the Photosystem II (PSII) complex in plants.[21][23] They bind to the D1 protein of the PSII complex, blocking the plastoquinone binding site. This interrupts the photosynthetic electron transport chain, preventing the production of ATP and NADPH needed for CO₂ fixation. The blockage of electron flow leads to the generation of reactive oxygen species, causing rapid cellular damage (photo-oxidation) and ultimately plant death.

Structure-Activity Relationship (SAR)

The herbicidal activity of phenylureas is highly dependent on the substitution patterns on the phenyl ring and the urea nitrogens.[20]

-

Phenyl Ring Substituents: Electron-withdrawing groups (e.g., chlorine, trifluoromethyl) on the phenyl ring are often crucial for high activity.

-

Urea Nitrogens: One nitrogen atom typically bears the substituted phenyl group, while the other is substituted with alkyl and/or alkoxy groups (e.g., N,N-dimethyl in Diuron; N-methoxy-N-methyl in Linuron).[20] These substitutions modulate the compound's lipophilicity and binding affinity to the D1 protein.

Experimental Protocol: Photosystem II Inhibition Assay

The inhibitory effect of phenylurea compounds on PSII can be assessed using various methods, including algal growth inhibition tests or electrochemical biosensors with immobilized PSII complexes.[23] The algal growth inhibition test is a standard ecotoxicological assay.

Causality in Experimental Design:

-

Test Organism: A sensitive species of algae (e.g., Chlorophyta) is chosen as the model system to represent primary producers in an ecosystem.

-

Endpoint Measurement: Inhibition of growth (measured by cell density or chlorophyll fluorescence) over a defined period (e.g., 72 hours) serves as a direct indicator of the compound's impact on photosynthesis and overall viability.

-

Concentration Range: A wide range of concentrations is tested to establish a dose-response relationship and determine the EC50 (the concentration that causes a 50% reduction in growth).

Step-by-Step Methodology (Algal Growth Inhibition):

-

Culture Preparation: Maintain a stock culture of a suitable algal species under controlled light and temperature conditions.

-

Test Solutions: Prepare a series of dilutions of the phenylurea herbicide in a sterile growth medium.

-

Inoculation: Inoculate flasks or multi-well plates containing the test solutions with a standardized concentration of algae.

-

Incubation: Incubate the cultures under constant illumination and temperature for 72 hours.

-

Growth Measurement: At the end of the incubation period, determine the algal biomass in each replicate. This can be done by cell counting with a hemocytometer, measuring optical density with a spectrophotometer, or quantifying chlorophyll fluorescence.

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the untreated control. Determine the EC50 value by plotting the inhibition percentage against the herbicide concentration.

Section 4: Chemical Synthesis and Analysis

The successful investigation of substituted phenylureas relies on robust synthetic and analytical methodologies.

General Synthesis of Substituted Phenylureas

A common and versatile method for synthesizing N,N'-disubstituted phenylureas is the reaction of a substituted aniline with a corresponding isocyanate.[3][24] This reaction is typically high-yielding and proceeds under mild conditions.

Caption: General synthesis of substituted phenylureas.

Step-by-Step Methodology: [3]

-

Dissolve Aniline: Dissolve the substituted aniline (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) in a reaction flask.

-

Add Isocyanate: Add the substituted isocyanate (1 equivalent) to the solution. The addition can be done dropwise if the reaction is exothermic.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are often complete within a few hours.

-

Isolation: Once the reaction is complete, the product often precipitates out of the solution. It can be collected by filtration. If it remains dissolved, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Analytical Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the analysis and quantification of phenylurea compounds, particularly for determining their presence in environmental samples or for quality control during synthesis.[19][25][26] Due to their thermal instability, Gas Chromatography (GC) is less suitable without a prior derivatization step.[19][26]

Causality in Experimental Design:

-

Sample Preparation: For trace analysis in complex matrices like water, a pre-concentration step using Solid-Phase Extraction (SPE) is crucial.[19][25][27] This isolates the analytes of interest and removes interfering substances, enhancing sensitivity and protecting the HPLC column.

-

Column Choice: A reversed-phase C18 column is typically used, as it effectively separates the moderately polar phenylurea compounds based on their hydrophobicity.[19][25][27]

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed to achieve good separation of a mixture of phenylurea herbicides with varying polarities.[27]

-

Detection: UV detection is simple and robust, with a wavelength around 210-245 nm being effective for the phenylurea chromophore.[19][25][27]

Step-by-Step Methodology (Analysis of Herbicides in Water): [25]

-

Sample Preparation (SPE):

-

Condition a C18 SPE cartridge with methanol and then water.

-

Pass a known volume of the water sample (e.g., 50 mL) through the cartridge.

-

Wash the cartridge to remove interfering compounds.

-

Elute the retained phenylureas with a small volume of a strong organic solvent like acetonitrile (e.g., 1.5 mL).

-

-

HPLC Analysis:

-

System: HPLC with a C18 column and UV detector.

-

Mobile Phase: A gradient of acetonitrile and water at a flow rate of 1 mL/min.

-

Injection: Inject a small volume (e.g., 20 µL) of the eluate from the SPE step.

-

Detection: Monitor the absorbance at 210 nm.

-

-

Quantification:

-

Prepare calibration standards of known concentrations of the phenylurea compounds.

-

Run the standards on the HPLC to create a calibration curve (peak area vs. concentration).

-

Quantify the amount of each phenylurea in the sample by comparing its peak area to the calibration curve.

-

Conclusion and Future Outlook

The substituted phenylurea scaffold has unequivocally established its importance in both medicine and agriculture. Its success stems from the unique properties of the urea linkage, which facilitates critical hydrogen bonding interactions with a diverse array of biological targets. From multi-kinase inhibitors that combat cancer on dual fronts to immunomodulatory agents that unleash the body's own defenses, and from potent antimicrobials to essential herbicides that ensure food security, the applications are both broad and impactful.

The future of phenylurea research remains vibrant. The ongoing exploration of structure-activity relationships will undoubtedly lead to the design of next-generation compounds with enhanced potency, improved selectivity, and more favorable safety profiles. The potential for phenylureas as allosteric modulators for challenging targets like GPCRs is an exciting frontier, offering new avenues for therapeutic intervention.[1][9][10][24][28] As our understanding of complex biological pathways deepens, the versatility of the phenylurea scaffold ensures it will continue to be a valuable tool for chemists and biologists in the quest for novel and effective bioactive molecules.

References

-

13.5A: Minimal Inhibitory Concentration (MIC) - Biology LibreTexts. (2024, November 23). Retrieved from [Link]

-

Synthesis and Studies of Anticancer and Antimicrobial Activity of New Phenylurenyl Chalcone Derivatives. (2022). Bentham Science Publishers. Retrieved from [Link]

-

Sharma, R. C., & Parashar, R. K. (1988). Synthesis and microbicidal activity of N-(2-substituted) phenyl ureas and their metal complexes. Journal of Inorganic Biochemistry, 32(3), 163–169. Retrieved from [Link]

-

Synthesis and Studies of Anticancer and Antimicrobial Activity of New Phenylurenyl Chalcone Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). Pharmaceuticals, 13(9), 223. Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020). Molecules, 25(6), 1447. Retrieved from [Link]

-

Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. (2012). LCGC International. Retrieved from [Link]

-

Pyrimidinyl Biphenylureas Act as Allosteric Modulators to Activate Cannabinoid Receptor 1 and Initiate β-Arrestin-Dependent Responses. (2019). Molecular Pharmacology, 95(1), 1-10. Retrieved from [Link]

-

Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (2009). Bioorganic & Medicinal Chemistry, 17(12), 4159-4169. Retrieved from [Link]

-

Detection of photosynthetic herbicides: algal growth inhibition test vs. electrochemical photosystem II biosensor. (2010). Ecotoxicology and Environmental Safety, 73(6), 1340-1345. Retrieved from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

-

Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

-

IDO1 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link]

-

Molecular mechanisms of sorafenib action in liver cancer cells. (2012). Molecular Cancer, 11, 54. Retrieved from [Link]

-

Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020). Molecules, 25(6), 1447. Retrieved from [Link]

- The preparation method of substituted phenyl urea. (n.d.). Google Patents.

-

Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. (2018). Journal of Medicinal Chemistry, 61(15), 6505-6525. Retrieved from [Link]

-

Mechanism of action of sorafenib. (n.d.). ResearchGate. Retrieved from [Link]

-

Multiresidue HPLC methods for phenyl urea herbicides in water. (2001). Journal of AOAC International, 84(6), 1799-1811. Retrieved from [Link]

-

Mechanism of action of sorafenib. (n.d.). ResearchGate. Retrieved from [Link]

-

Assay Development for Protein Kinase Enzymes. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

-

Molecular structure and formulas of phenylurea herbicides. (n.d.). ResearchGate. Retrieved from [Link]

-

Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). Journal of Visualized Experiments, (137), 57884. Retrieved from [Link]

-

Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. (2012). LCGC International. Retrieved from [Link]

-

Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. (2025, July 26). Molecules, 29(15), 3456. Retrieved from [Link]

-

Sample Pretreatment for HPLC. (n.d.). Nacalai Tesque. Retrieved from [Link]

- Synthesis method of phenylurea herbicide or deuteration-labeled phenylurea herbicide. (n.d.). Google Patents.

-

Phenylurea Herbicides. (n.d.). ResearchGate. Retrieved from [Link]

-

Review article: pharmacological therapy for hepatocellular carcinoma with sorafenib and other oral agents. (2008). Alimentary Pharmacology & Therapeutics, 28(11-12), 1279-1291. Retrieved from [Link]

-

Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. (2020). Scientific Reports, 10, 12435. Retrieved from [Link]

-

Kinase assays. (2020, September 1). BMG LABTECH. Retrieved from [Link]

-

Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]

-

Targeted Inhibition of Photosystem II Electron Transport Using Bioherbicide-Loaded Ultrasmall Nanodevices. (2021). ACS Omega, 6(34), 22179-22191. Retrieved from [Link]

-

Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. (2025, August 6). Pest Management Science. Retrieved from [Link]

-

Phenylurea. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Pyrimidinyl Biphenylureas: Identification of New Lead Compounds as Allosteric Modulators of the Cannabinoid Receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clyte.tech [clyte.tech]

- 3. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Review article: pharmacological therapy for hepatocellular carcinoma with sorafenib and other oral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor: Structure–Activity Relationship Studies on 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. atcc.org [atcc.org]

- 17. grokipedia.com [grokipedia.com]

- 18. bio.libretexts.org [bio.libretexts.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Detection of photosynthetic herbicides: algal growth inhibition test vs. electrochemical photosystem II biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. chromatographyonline.com [chromatographyonline.com]

- 26. Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Pyrimidinyl Biphenylureas Act as Allosteric Modulators to Activate Cannabinoid Receptor 1 and Initiate β-Arrestin-Dependent Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Evaluation of 1-(3-Chloro-2-methylphenyl)urea Derivatives: A Technical Guide for Preclinical Drug Discovery

Introduction: The Therapeutic Potential of Substituted Phenylureas

The 1-(3-Chloro-2-methylphenyl)urea scaffold represents a promising class of molecules in medicinal chemistry, particularly in the realm of oncology. Urea derivatives are integral to the structure of numerous approved and investigational drugs, often functioning as potent inhibitors of protein kinases.[1][2] These enzymes are critical regulators of cellular signaling pathways that, when dysregulated, can drive cancer cell proliferation, survival, and angiogenesis.[2][3] The specific substitutions of a chloro group at the 3-position and a methyl group at the 2-position of the phenyl ring can significantly influence the compound's pharmacokinetic properties and target-binding affinity.

This technical guide provides a comprehensive framework for the in-vitro evaluation of novel this compound derivatives. As a Senior Application Scientist, the methodologies presented herein are designed not merely as procedural steps but as a self-validating system to ensure robust, reproducible, and meaningful data generation. We will delve into the causality behind experimental choices, grounding our protocols in established scientific principles to empower researchers in their quest for novel therapeutic agents.

Part 1: Foundational In-Vitro Assays for Biological Characterization

The initial phase of in-vitro evaluation aims to establish the fundamental biological activity of the synthesized derivatives. This typically involves assessing their impact on cancer cell viability and proliferation, which serves as a crucial first-pass screen to identify promising lead compounds.

Cytotoxicity and Anti-Proliferative Activity Assessment

A primary indicator of a compound's potential as an anticancer agent is its ability to inhibit the growth of or kill cancer cells. A variety of in-vitro assays are available to measure these effects, each with its own underlying principle.[4][5] It is often advisable to employ at least two mechanistically distinct assays to cross-validate findings and mitigate the risk of compound interference with a single assay technology.[4]

1.1.1 The MTT/MTS Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and the related MTS assay are colorimetric assays widely used to assess cell viability.[3] The principle lies in the conversion of the tetrazolium salt by mitochondrial reductase enzymes in metabolically active cells to a colored formazan product.[4] The intensity of the color is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[1]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Reagent Addition: Following incubation, add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.

1.1.2 The Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein

The SRB assay is another widely used method for determining cytotoxicity. It is based on the ability of the sulforhodamine B dye to bind to basic amino acids of cellular proteins.[4] This assay measures the total protein content, which is proportional to the cell number.[4]

Experimental Protocol: SRB Assay

-

Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

-